3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID
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Overview
Description
3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Amino-5-chloro-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are also known to be marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of (3-Amino-5-chloro-2-methylphenyl)boronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids can be affected by the presence of water, as they are only marginally stable in this environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like 1,4-dioxane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The amino and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Aminophenylboronic acid
Comparison: 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID is unique due to the presence of both amino and chloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers a combination of electronic and steric effects that can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
(3-amino-5-chloro-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJHRDJMULJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)N)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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